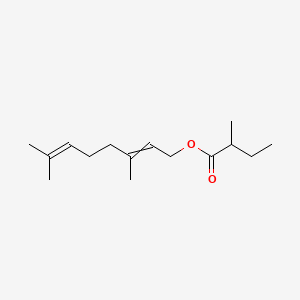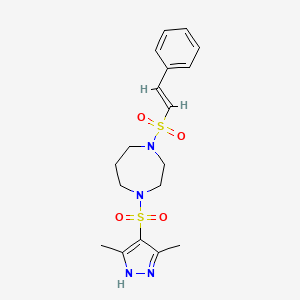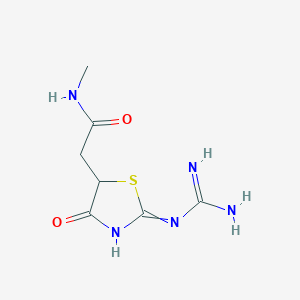
Geranyl 2-methyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl 2-methyl butyrate is an organic compound belonging to the class of esters. It is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry. The compound is derived from geraniol and 2-methyl butyric acid, making it a valuable ingredient in various applications due to its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geranyl 2-methyl butyrate can be synthesized through esterification reactions. One common method involves the reaction between geraniol and 2-methyl butyric acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The use of lipase enzymes as biocatalysts has also been explored for a greener synthesis approach, achieving high yields under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous-flow reactors and immobilized enzymes to enhance efficiency and yield. The optimization of reaction parameters such as temperature, pH, and substrate concentration is crucial for maximizing production .
Analyse Chemischer Reaktionen
Types of Reactions
Geranyl 2-methyl butyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Geraniol and 2-methyl butyric acid with an acid catalyst or lipase enzyme.
Hydrolysis: Acidic or basic conditions to break down the ester into its constituent alcohol and acid.
Oxidation: Strong oxidizing agents can convert the geranyl group into various oxidized products.
Reduction: Reducing agents can modify the geranyl group, although this is less common.
Major Products
The primary products of these reactions include geraniol, 2-methyl butyric acid, and various oxidized or reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Geranyl 2-methyl butyrate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and enzymatic catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in formulations for topical applications due to its pleasant aroma and potential skin benefits.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products such as perfumes, cosmetics, and food items
Wirkmechanismus
The mechanism of action of geranyl 2-methyl butyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways are still under investigation, but its activity is likely related to its chemical structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Geranyl 2-methyl butyrate can be compared with other esters such as:
- Geranyl acetate
- Geranyl propionate
- Citronellyl butyrate
- Neryl 2-methyl butyrate
These compounds share similar aromatic properties but differ in their chemical structure and specific applications. This compound is unique due to its specific combination of geraniol and 2-methyl butyric acid, which imparts a distinct fruity aroma and specific reactivity in chemical processes .
Eigenschaften
Molekularformel |
C15H26O2 |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl 2-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |
InChI-Schlüssel |
PEQMAZJTEUEQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14106081.png)
![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106089.png)
![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106093.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106101.png)

![8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B14106113.png)
![[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B14106116.png)
![3-(2-chlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106128.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B14106129.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106138.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B14106172.png)


